N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide
Description
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 4-(furan-3-yl)benzyl group and a 2-methoxybenzyl group. The compound’s structure (molecular formula: C₂₀H₁₇ClN₂O₄, molecular weight: 384.8 g/mol) integrates a furan heterocycle and methoxy functionality, which may influence its electronic properties and biological interactions .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-19-5-3-2-4-17(19)13-23-21(25)20(24)22-12-15-6-8-16(9-7-15)18-10-11-27-14-18/h2-11,14H,12-13H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFQEZPTYHMOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 4-(furan-3-yl)benzylamine with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with the amines to form the corresponding oxalamide.
Coupling reaction: The intermediate is then coupled with 4-(furan-3-yl)benzylamine and 2-methoxybenzylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzyl groups can be reduced to form the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The furan ring and benzyl groups can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxalamide moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s furan-3-yl group distinguishes it from pyridine (S336) or fluorine-containing analogs (e.g., compound 18). Furan’s electron-rich nature may enhance π-π stacking or hydrogen-bonding interactions in biological systems.
- Methoxy groups in the target compound and S336 improve solubility but differ in placement; S336’s 2,4-dimethoxybenzyl group offers greater steric bulk compared to the target’s 2-methoxybenzyl .
Flavoring Agents
Oxalamides like S336 and S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are potent umami flavor enhancers with EC₅₀ values in the nanomolar range . Their methoxy and pyridine groups are critical for binding to the TAS1R1/TAS1R3 taste receptor. The target compound’s furan moiety may alter receptor affinity due to differences in aromaticity and hydrogen-bonding capacity.
Enzyme Inhibition
Compounds such as N1-(4-chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (117) inhibit stearoyl-CoA desaturase (SCD) , a therapeutic target for metabolic disorders . The target compound’s chloro and methoxy substituents could similarly modulate enzyme interactions, though activity data are lacking.
Antioxidant Potential
Hydroxamic acid derivatives (e.g., N-phenyl-2-furohydroxamic acid ) exhibit radical scavenging activity in DPPH assays . The target compound’s furan ring may contribute to antioxidant properties, but experimental validation is required.
Biological Activity
N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The compound can be synthesized through a multi-step organic reaction involving the following key steps:
- Formation of the Oxalamide Core : This is typically achieved by reacting oxalyl chloride with the appropriate amines under controlled conditions.
- Introduction of Furan and Methoxybenzyl Groups : The furan-3-ylbenzylamine and 2-methoxybenzylamine are introduced sequentially to form the desired oxalamide structure.
The overall reaction can be summarized as follows:
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects in preclinical models. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues. This property makes it a candidate for further investigation in inflammatory diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammation and microbial resistance. The presence of functional groups such as furan and methoxybenzene may facilitate binding to these biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
